molecular formula C28H27N3O4S B4719323 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide

Cat. No. B4719323
M. Wt: 501.6 g/mol
InChI Key: XFMHGWMJLKCVNH-UHFFFAOYSA-N
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Description

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide, also known as MNNG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MNNG is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide exerts its effects through the formation of DNA adducts, which can lead to DNA damage and cell death. 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has been shown to preferentially target cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including DNA damage, inhibition of tumor growth, and induction of apoptosis. 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has also been investigated for its potential role in DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has several advantages for use in lab experiments, including its ability to induce DNA damage in cancer cells and its preferential targeting of cancer cells. However, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide also has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide, including:
1. Further studies on the mechanism of action of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide, including its role in DNA repair mechanisms.
2. Investigation of the potential use of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide as a chemotherapeutic agent in combination with other drugs.
3. Development of new synthetic methods for 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide that are more efficient and cost-effective.
4. Exploration of the potential use of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide in other areas of research, such as neuroscience and immunology.
5. Investigation of the potential use of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide as a tool for studying DNA damage and repair mechanisms.
In conclusion, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in cancer research. Further research is needed to fully understand the mechanism of action of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide and its potential use as a chemotherapeutic agent.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in cancer research. It has been shown to induce DNA damage in cancer cells, leading to cell death and inhibition of tumor growth. 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide has also been investigated for its potential use as a chemotherapeutic agent, as well as a tool for studying DNA repair mechanisms.

properties

IUPAC Name

2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-36(34,35)31(26-17-9-13-22-12-5-6-14-23(22)26)20-27(32)30-25-16-8-7-15-24(25)28(33)29-19-18-21-10-3-2-4-11-21/h2-17H,18-20H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMHGWMJLKCVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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